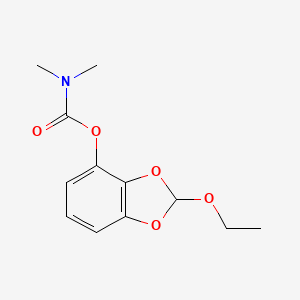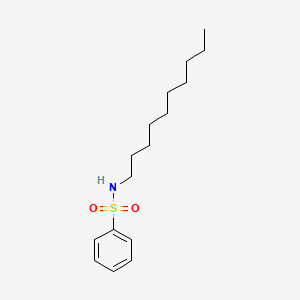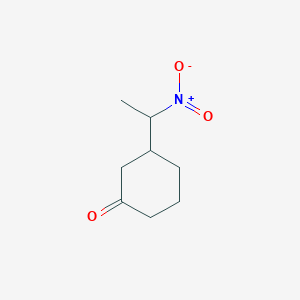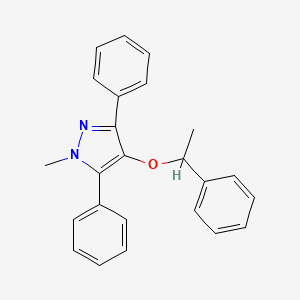
CID 78066295
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78066295 is a chemical compound registered in the PubChem database It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of CID 78066295 involves several steps, including specific reaction conditions and industrial production methods. The synthetic routes typically involve the use of advanced tandem mass spectrometry techniques to unveil structural details of the compound . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed for the quantification and identification of small molecules in research and industrial settings . These methods ensure the accurate and efficient production of this compound, making it suitable for various applications.
Chemical Reactions Analysis
CID 78066295 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include collision-induced dissociation (CID) fragment ions, which help unveil the structural details of the compound . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound may undergo oxidation to form specific oxidized products or reduction to yield reduced forms.
Scientific Research Applications
CID 78066295 has a wide range of scientific research applications. It is used in metabolomics and lipidomics to identify bioactive metabolites and lipids . The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used for structural annotation and characterization of metabolites. In biology, it serves as a biomarker for phenotypic characterization. In medicine, it is employed in the development of new drugs and therapies. In industry, it is used for quality control and analysis of chemical products.
Mechanism of Action
The mechanism of action of CID 78066295 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target receptors and modulating their activity. For example, it may inhibit the action of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways . The detailed mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
CID 78066295 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with comparable molecular structures and functional groups. For example, compounds with similar 2-dimensional (2-D) and 3-dimensional (3-D) neighboring sets in the PubChem database . The uniqueness of this compound lies in its specific structural features and the range of applications it offers. The comparison highlights the compound’s distinct properties and potential advantages over other similar compounds.
Properties
Molecular Formula |
C19H16AsFIO |
|---|---|
Molecular Weight |
481.2 g/mol |
InChI |
InChI=1S/C19H15AsFO.HI/c1-20(14-10-12-15(21)13-11-14)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20;/h2-13H,1H3;1H |
InChI Key |
LVXHNXZMLAYVHS-UHFFFAOYSA-N |
Canonical SMILES |
C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=C(C=C4)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)


